molecular formula C6H4Cl2N2O2S B2709745 2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide CAS No. 1429639-72-4

2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide

Cat. No.: B2709745
CAS No.: 1429639-72-4
M. Wt: 239.07
InChI Key: ANVHDCBUVMKZJW-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is an organic compound with the molecular formula C6H4Cl2N2O2S. It is a derivative of thienopyrimidine and is characterized by the presence of two chlorine atoms and a dioxide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide typically involves the chlorination of 6,7-dihydrothieno[3,4-d]pyrimidine-2,4-diol. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 4 positions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothienopyrimidine derivatives, while oxidation can produce sulfone derivatives .

Scientific Research Applications

2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine: Similar structure but lacks the dioxide group.

    2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine: A structural isomer with different positioning of the thieno and pyrimidine rings.

Uniqueness

The presence of the dioxide group in 2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide imparts unique chemical and biological properties that distinguish it from other similar compounds. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

2,4-dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2S/c7-5-3-1-13(11,12)2-4(3)9-6(8)10-5/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVHDCBUVMKZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1(=O)=O)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429639-72-4
Record name 2,4-dichloro-5H,7H-6lambda6-thieno[3,4-d]pyrimidine-6,6-dione
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